3-(Trifluoromethyl)azetidine-3-carboxylic acid
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Overview
Description
3-(Trifluoromethyl)azetidine-3-carboxylic acid is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the azetidine ring, along with a carboxylic acid group (-COOH). Azetidines are known for their strained ring structure, which imparts unique chemical properties and reactivity. The trifluoromethyl group further enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal chemistry and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidin-3-one as a starting material, which undergoes a series of reactions including the Horner–Wadsworth–Emmons reaction and aza-Michael addition to yield the target compound . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol or methanol .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)azetidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted azetidine derivatives, alcohols, and other functionalized compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules .
Scientific Research Applications
3-(Trifluoromethyl)azetidine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The azetidine ring’s strained structure also contributes to its reactivity and ability to form stable complexes with target molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)azetidine: Lacks the carboxylic acid group, affecting its solubility and biological activity.
Uniqueness
3-(Trifluoromethyl)azetidine-3-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further functionalization and derivatization .
Properties
Molecular Formula |
C5H6F3NO2 |
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Molecular Weight |
169.10 g/mol |
IUPAC Name |
3-(trifluoromethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)4(3(10)11)1-9-2-4/h9H,1-2H2,(H,10,11) |
InChI Key |
QIOJAYORNUJRGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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